molecular formula C27H25N5OS B11473358 2-({5-[4-(1H-benzimidazol-2-yl)butyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone

2-({5-[4-(1H-benzimidazol-2-yl)butyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone

Cat. No.: B11473358
M. Wt: 467.6 g/mol
InChI Key: YRBPIQJMLSHZBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({5-[4-(1H-1,3-BENZODIAZOL-2-YL)BUTYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-PHENYLETHAN-1-ONE is a complex organic compound that features a benzimidazole and triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[4-(1H-1,3-BENZODIAZOL-2-YL)BUTYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-PHENYLETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and triazole intermediates, followed by their coupling through a sulfanyl linkage. Common reagents used in these reactions include o-phenylenediamine, salicylaldehyde, and various phenolic acids .

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted synthesis to enhance reaction rates and yields. This method uses ethanol as a solvent and ammonium chloride as a catalyst under microwave irradiation .

Chemical Reactions Analysis

Types of Reactions

2-({5-[4-(1H-1,3-BENZODIAZOL-2-YL)BUTYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-PHENYLETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole and triazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

2-({5-[4-(1H-1,3-BENZODIAZOL-2-YL)BUTYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-PHENYLETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({5-[4-(1H-1,3-BENZODIAZOL-2-YL)BUTYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-PHENYLETHAN-1-ONE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The benzimidazole and triazole rings play a crucial role in this binding process.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({5-[4-(1H-1,3-BENZODIAZOL-2-YL)BUTYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-PHENYLETHAN-1-ONE is unique due to its combined benzimidazole and triazole moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C27H25N5OS

Molecular Weight

467.6 g/mol

IUPAC Name

2-[[5-[4-(1H-benzimidazol-2-yl)butyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone

InChI

InChI=1S/C27H25N5OS/c33-24(20-11-3-1-4-12-20)19-34-27-31-30-26(32(27)21-13-5-2-6-14-21)18-10-9-17-25-28-22-15-7-8-16-23(22)29-25/h1-8,11-16H,9-10,17-19H2,(H,28,29)

InChI Key

YRBPIQJMLSHZBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CCCCC4=NC5=CC=CC=C5N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.